molecular formula C18H23N3 B14058087 (1-Benzyl-4-(pyridin-4-yl)piperidin-4-yl)methanamine

(1-Benzyl-4-(pyridin-4-yl)piperidin-4-yl)methanamine

Cat. No.: B14058087
M. Wt: 281.4 g/mol
InChI Key: DKFARYUWJNNYCH-UHFFFAOYSA-N
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Description

(1-Benzyl-4-(pyridin-4-yl)piperidin-4-yl)methanamine: is a complex organic compound that features a piperidine ring substituted with a benzyl group and a pyridinyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-Benzyl-4-(pyridin-4-yl)piperidin-4-yl)methanamine typically involves multi-step organic reactions. One common method involves the reaction of 4-piperidone with benzyl bromide to form 1-benzyl-4-piperidone. This intermediate is then reacted with 4-pyridylmagnesium bromide to introduce the pyridinyl group, followed by reductive amination to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

(1-Benzyl-4-(pyridin-4-yl)piperidin-4-yl)methanamine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding N-oxides.

    Reduction: Reduction reactions can be performed using hydrogenation catalysts such as palladium on carbon to reduce any unsaturated bonds.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl or pyridinyl groups using reagents like sodium hydride or lithium diisopropylamide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

    Oxidation: N-oxides of the piperidine ring.

    Reduction: Saturated derivatives of the compound.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, (1-Benzyl-4-(pyridin-4-yl)piperidin-4-yl)methanamine is used as a building block for the synthesis of more complex molecules.

Biology

In biological research, this compound is studied for its potential as a ligand in receptor binding studies. Its ability to interact with specific receptors makes it a candidate for drug development and pharmacological studies .

Medicine

In medicine, this compound is investigated for its potential therapeutic effects. It has shown promise in preclinical studies as a potential treatment for neurological disorders due to its ability to cross the blood-brain barrier and interact with central nervous system receptors .

Industry

In the industrial sector, this compound is used in the development of new materials and as a catalyst in various chemical reactions. Its stability and reactivity make it suitable for use in manufacturing processes .

Mechanism of Action

The mechanism of action of (1-Benzyl-4-(pyridin-4-yl)piperidin-4-yl)methanamine involves its interaction with specific molecular targets, such as neurotransmitter receptors in the brain. It acts as an agonist or antagonist depending on the receptor type, modulating the activity of neurotransmitters and influencing various physiological processes .

Comparison with Similar Compounds

Similar Compounds

  • (1-Benzyl-4-piperidinyl)methanamine
  • (1-(pyridin-4-yl)piperidin-4-yl)methanamine
  • 4-Benzyl-1-(thieno[2,3-d]pyrimidin-4-yl)piperidine

Uniqueness

Compared to similar compounds, (1-Benzyl-4-(pyridin-4-yl)piperidin-4-yl)methanamine stands out due to its dual substitution on the piperidine ring, which imparts unique chemical and biological properties. This dual substitution allows for more versatile interactions with molecular targets, making it a valuable compound in various research fields .

Properties

Molecular Formula

C18H23N3

Molecular Weight

281.4 g/mol

IUPAC Name

(1-benzyl-4-pyridin-4-ylpiperidin-4-yl)methanamine

InChI

InChI=1S/C18H23N3/c19-15-18(17-6-10-20-11-7-17)8-12-21(13-9-18)14-16-4-2-1-3-5-16/h1-7,10-11H,8-9,12-15,19H2

InChI Key

DKFARYUWJNNYCH-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1(CN)C2=CC=NC=C2)CC3=CC=CC=C3

Origin of Product

United States

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